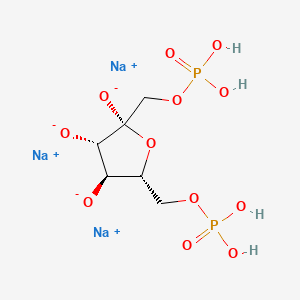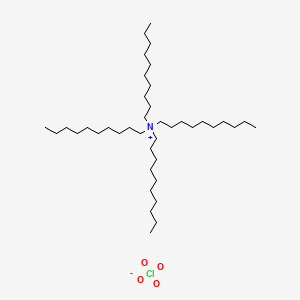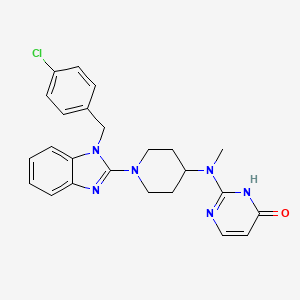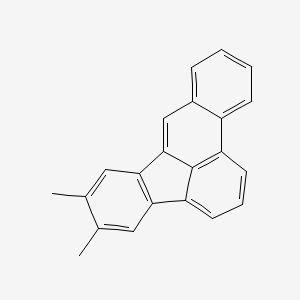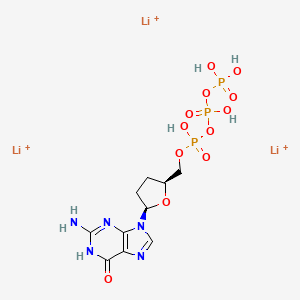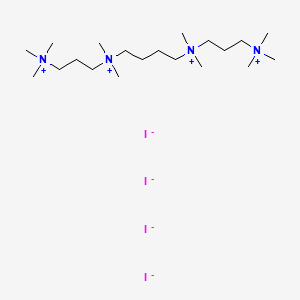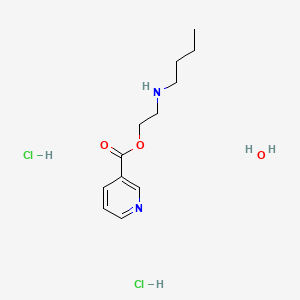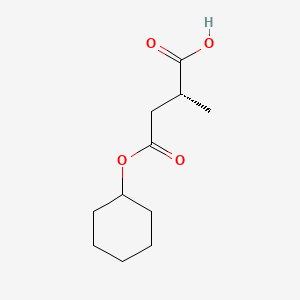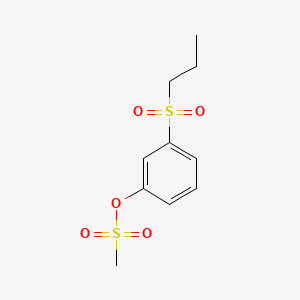
3-(Proplsulfonyl)phenol methanonsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Proplsulfonyl)phenol methanonsulfonate is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Proplsulfonyl)phenol methanonsulfonate typically involves the reaction of 3-(Proplsulfonyl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:
3-(Proplsulfonyl)phenol+Methanesulfonyl chloride→3-(Proplsulfonyl)phenol methanonsulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the sulfonate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding sulfide.
Substitution: The aromatic ring of this compound is reactive towards electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro derivatives
Scientific Research Applications
3-(Proplsulfonyl)phenol methanonsulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfone derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Proplsulfonyl)phenol methanonsulfonate involves its interaction with biological molecules through its sulfonate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound may also exert its effects through oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the cellular context.
Comparison with Similar Compounds
- Phenyl methanesulfonate
- Methyl methanesulfonate
- Ethyl methanesulfonate
Comparison: 3-(Proplsulfonyl)phenol methanonsulfonate is unique due to the presence of both a sulfonate group and a propylsulfonyl group attached to the phenol ring. This dual functionality allows for a broader range of chemical reactivity and potential applications compared to similar compounds that contain only one sulfonate group. Additionally, the propylsulfonyl group can enhance the compound’s solubility and stability in various solvents.
Properties
CAS No. |
52003-68-6 |
|---|---|
Molecular Formula |
C10H14O5S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3-propylsulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C10H14O5S2/c1-3-7-17(13,14)10-6-4-5-9(8-10)15-16(2,11)12/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
UIZQIKOYHRZRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



